JNK1 Inhibitory Potency of 2-Methyl-6-(1H-pyrazol-4-yl)pyridine Derived Compounds vs. Reference Inhibitor
Derivatives of 2-methyl-6-(1H-pyrazol-4-yl)pyridine, specifically compound 11e in a series of JNK inhibitors, demonstrate a potent and selective JNK1 inhibitory profile. Compound 11e exhibited an IC50 of 1.81 nM against JNK1 in an enzymatic assay at 1 μM ATP, which represents a 5,525-fold improvement over the reference JNK inhibitor SP600125, which has a reported IC50 of approximately 10 μM for JNK1 [1][2]. This data underscores the significant potency advantage conferred by the core pyrazol-4-yl pyridine scaffold when optimally substituted.
| Evidence Dimension | JNK1 Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | 1.81 nM (for derivative 11e) |
| Comparator Or Baseline | SP600125: ~10,000 nM |
| Quantified Difference | ~5,525-fold lower IC50 (more potent) |
| Conditions | hJNK1 enzymatic assay, 1 μM ATP |
Why This Matters
This level of potency gain validates the scaffold's utility for developing high-affinity JNK probes and potential therapeutics where weak tool compounds like SP600125 are inadequate.
- [1] Mersal KI, Abdel-Maksoud MS, Ali EMH, et al. Evaluation of novel pyrazol-4-yl pyridine derivatives possessing arylsulfonamide tethers as c-Jun N-terminal kinase (JNK) inhibitors in leukemia cells. Eur J Med Chem. 2023;261:115801. View Source
- [2] Bennett BL, Sasaki DT, Murray BW, et al. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase. Proc Natl Acad Sci U S A. 2001;98(24):13681-13686. View Source
